REACTION_CXSMILES
|
C[O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6]([O:12][CH3:13])[C:5]=1[F:14].[OH-].[Na+]>C(O)C>[F:14][C:5]1[C:6]([O:12][CH3:13])=[CH:7][C:8]([O:10][CH3:11])=[CH:9][C:4]=1[C:3]([OH:15])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
66.7 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C(=CC(=C1)OC)OC)F)=O
|
Name
|
solid
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
815 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
The ethanol was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the solid residue was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted two times with ethyl ether
|
Type
|
FILTRATION
|
Details
|
a white precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=C(C=C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.9 g | |
YIELD: PERCENTYIELD | 86.5% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |